(1-Methylisoquinolin-5-yl)methanol
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Overview
Description
(1-Methylisoquinolin-5-yl)methanol is an organic compound with the molecular formula C11H11NO It is a derivative of isoquinoline, featuring a methyl group at the first position and a hydroxymethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylisoquinolin-5-yl)methanol typically involves the following steps:
Starting Material: Isoquinoline is often used as the starting material.
Methylation: The first step involves the methylation of isoquinoline to introduce the methyl group at the first position. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Hydroxymethylation: The next step is the introduction of the hydroxymethyl group at the fifth position. This can be done using formaldehyde (CH2O) and a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (1-Methylisoquinolin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (1-Methylisoquinolin-5-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed:
Oxidation: (1-Methylisoquinolin-5-yl)carboxylic acid.
Reduction: (1-Methylisoquinolin-5-yl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-Methylisoquinolin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Methylisoquinolin-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins.
Comparison with Similar Compounds
- (1-Methylisoquinolin-3-yl)methanol
- (1-Methylisoquinolin-4-yl)methanol
- (1-Methylisoquinolin-6-yl)methanol
Comparison: (1-Methylisoquinolin-5-yl)methanol is unique due to the position of the hydroxymethyl group at the fifth position, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties and applications, making it a valuable compound for specific research purposes.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1-methylisoquinolin-5-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-10-4-2-3-9(7-13)11(10)5-6-12-8/h2-6,13H,7H2,1H3 |
InChI Key |
PZGHITRMXKLNAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C(C=CC=C12)CO |
Origin of Product |
United States |
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